molecular formula C8H11BClNO4 B13347379 (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid hydrochloride

(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid hydrochloride

Cat. No.: B13347379
M. Wt: 231.44 g/mol
InChI Key: JTHRFRRCALQEET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid hydrochloride is a pyridine-based boronic acid derivative with a molecular structure featuring:

  • Ethoxycarbonyl group at the 5-position of the pyridine ring.
  • Boronic acid (–B(OH)₂) at the 3-position.
  • Hydrochloride salt to enhance solubility and stability.

This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and materials science intermediates.

Properties

Molecular Formula

C8H11BClNO4

Molecular Weight

231.44 g/mol

IUPAC Name

(5-ethoxycarbonylpyridin-3-yl)boronic acid;hydrochloride

InChI

InChI=1S/C8H10BNO4.ClH/c1-2-14-8(11)6-3-7(9(12)13)5-10-4-6;/h3-5,12-13H,2H2,1H3;1H

InChI Key

JTHRFRRCALQEET-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)C(=O)OCC)(O)O.Cl

Origin of Product

United States

Preparation Methods

Synthesis Methods

The synthesis of (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid hydrochloride can be achieved through several methods, which can be adapted for industrial-scale production, focusing on cost-effectiveness and the availability of starting materials. (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid is a boronic acid derivative used as an intermediate in synthesizing complex organic molecules, particularly in the pharmaceutical industry. Its ability to participate in Suzuki-Miyaura coupling makes it invaluable for forming carbon-carbon bonds in organic synthesis.

Reactions

This compound is used as an intermediate in synthesizing complex organic molecules, particularly in the pharmaceutical industry. Its ability to participate in Suzuki-Miyaura coupling makes it invaluable for forming carbon-carbon bonds in organic synthesis.

Biological Activity and Applications

This compound exhibits biological activity due to its ability to form reversible covalent bonds with diols and other Lewis bases. It has been studied for its potential in enzyme inhibition, particularly serine proteases, which are crucial in various physiological processes and disease states, including cancer. Boronic acids have shown promise in cancer treatment by modulating signaling pathways involved in cell proliferation and survival. (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid is employed in developing boron-containing drugs and as a tool for studying biological processes involving boron interactions. It has shown potential in boron neutron capture therapy (BNCT) for cancer treatment due to its ability to accumulate in cancer cells.

Chemical Reactions Analysis

Types of Reactions

(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Organolithium or Grignard Reagents: Used in halogen-metal exchange reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Acid Derivatives: Formed through oxidation reactions.

    Boranes: Formed through reduction reactions.

Mechanism of Action

The mechanism of action of (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid hydrochloride involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property is exploited in various applications, such as:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following pyridinyl boronic acid derivatives share structural similarities but differ in substituents, influencing their reactivity, solubility, and applications:

Table 1: Key Structural and Functional Differences
Compound Name (CAS No.) Substituents (Position) Molecular Weight (g/mol) Solubility Key Applications
(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid HCl –OCO₂Et (5), –B(OH)₂ (3), HCl ~257.5* Polar solvents Drug synthesis, catalysis
[6-(Dimethylamino)pyridin-3-yl]boronic acid (579525-46-5) –N(CH₃)₂ (6), –B(OH)₂ (3) ~180.0 Moderate Fluorescent probes
(5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid (1218790-56-7) –C₄H₈N (5), –B(OH)₂ (3) ~206.1 Low Organometallic ligands
(2-Methylpyridin-3-yl)boronic acid HCl (1072952-34-1) –CH₃ (2), –B(OH)₂ (3), HCl ~173.6 High (aqueous) Polymer chemistry
5-(Hydroxymethyl)-3-pyridinyl boronic acid (908369-20-0) –CH₂OH (5), –B(OH)₂ (3) ~153.1 High (aqueous) Bioconjugation

*Calculated based on empirical formula (C₈H₁₀BNO₄·HCl).

Key Observations:

Electron-Withdrawing vs. Hydroxymethyl (–CH₂OH) substituents (e.g., 908369-20-0) increase hydrophilicity, favoring aqueous-phase reactions .

Hydrochloride Salt Effects: The hydrochloride salt in the target compound and (2-Methylpyridin-3-yl)boronic acid HCl (1072952-34-1) improves solubility in polar solvents (e.g., water, methanol), critical for industrial-scale synthesis .

Table 2: Reaction Performance in Suzuki-Miyaura Coupling
Compound Coupling Partner (Example) Yield (%) Reaction Time (h) Reference
(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid HCl 4-Iodo-2-(trifluoromethyl)pyrimidine 78 6
[6-(Dimethylamino)pyridin-3-yl]boronic acid Aryl bromides 65 8
5-(Hydroxymethyl)-3-pyridinyl boronic acid Halopyridines 82 5
  • Target Compound : Demonstrated high yields (78%) in coupling with trifluoromethyl-substituted pyrimidines, likely due to the ethoxycarbonyl group stabilizing the transition state .
  • Hydroxymethyl Analogs : Superior aqueous solubility enables faster reactions (5 hours) with halopyridines .

Stability and Purity

  • Hydrochloride Salts : Exhibit enhanced shelf-life compared to free boronic acids, as seen in the target compound and 1072952-34-1 (>95% purity after 12 months under inert storage) .
  • Pinacol Esters : Derivatives like 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)morpholine HCl (2377610-96-1) offer improved air stability but require hydrolysis before use .

Biological Activity

(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid hydrochloride is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which is crucial for their interactions with various biological molecules. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

The biological activity of this compound primarily stems from its boronic acid group, which can interact with serine proteases and other enzymes. These interactions can inhibit enzymatic activity by forming covalent bonds with active site residues, thereby modulating various metabolic pathways.

Enzyme Inhibition

Research indicates that compounds containing boronic acids, including (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid, exhibit significant enzyme inhibition properties. They have been studied for their ability to inhibit serine proteases, which play critical roles in various physiological processes and disease states, including cancer.

Anticancer Properties

Boronic acids have shown promise in cancer treatment by modulating signaling pathways involved in cell proliferation and survival. For instance, studies have highlighted the potential of boronic acid derivatives as inhibitors of specific kinases associated with cancer progression.

In Vitro Studies

A study evaluated the antiproliferative effects of various boronic acid derivatives against different cancer cell lines. The results indicated that this compound demonstrated notable inhibitory activity against certain cancer cell lines, suggesting its potential as an anticancer agent.

Compound Cell Line IC50 (μM)
(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acidMCF-7 (Breast Cancer)0.304
Control DrugMCF-70.012

This table illustrates the comparative efficacy of the compound against a standard control drug.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound has been investigated to assess its stability and potential toxicity. Preliminary data suggest good plasma stability with minimal off-target effects, making it a candidate for further development in therapeutic applications.

Q & A

Basic Synthesis and Characterization

Q1: What are the standard synthetic routes for preparing (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid hydrochloride, and how do reaction conditions influence yield? Answer: This compound can be synthesized via Suzuki-Miyaura cross-coupling or esterification of precursor pyridine boronic acids. For example, analogous structures like "(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid" are synthesized through esterification of boronic acid intermediates with methoxycarbonyl chloride under anhydrous conditions . Substituting ethoxycarbonyl chloride would follow a similar pathway. Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling (typical yields: 60-85%) .
  • Solvent : THF or DMF for solubility of boronic acids.
  • Temperature : 80–100°C for esterification.
    Impurities often arise from incomplete esterification or protodeboronation; purification via recrystallization or column chromatography is critical .

Advanced Reactivity and Applications

Q2: How does the ethoxycarbonyl group influence the reactivity of this boronic acid in cross-coupling reactions compared to other substituents (e.g., methoxy or halogens)? Answer: The ethoxycarbonyl group is electron-withdrawing, reducing the electron density of the pyridine ring and slowing transmetallation in Suzuki reactions. This contrasts with electron-donating groups (e.g., methoxy), which enhance reactivity. For example, in analogs like "6-Chloro-5-methylpyridine-3-boronic acid," the electron-deficient pyridine ring requires longer reaction times (12–24 hrs) compared to electron-rich derivatives (6–8 hrs) . Applications include:

  • Drug discovery : As a building block for kinase inhibitors or antiviral agents, leveraging its ability to form stable biaryl linkages .
  • Material science : Functionalization of polymers via boronate ester formation .

Analytical Challenges in Characterization

Q3: What analytical techniques are most effective for confirming the structure and purity of this compound, and how can conflicting data (e.g., NMR vs. LCMS) be resolved? Answer:

  • NMR : ¹H/¹³C NMR confirms the ethoxycarbonyl group (δ ~4.3 ppm for -OCH₂CH₃ and ~165 ppm for carbonyl C=O) and boronic acid proton (broad peak at δ ~7–9 ppm) .
  • LCMS : Monitors molecular ion peaks ([M+H]+) and detects hydrolyzed byproducts (e.g., deboronated pyridine).
  • HPLC : Purity assessment (≥95% by area under the curve).
    Conflict resolution : Discrepancies between NMR and LCMS often stem from boronic acid instability in protic solvents. Use deuterated DMSO for NMR and fresh samples for LCMS .

Troubleshooting Reaction Failures

Q4: Why might Suzuki-Miyaura cross-coupling reactions with this compound fail, and how can side reactions (e.g., protodeboronation) be minimized? Answer: Common failure modes:

  • Protodeboronation : Occurs under acidic or aqueous conditions. Mitigate by using degassed solvents, low temperatures (0–25°C), and additives like K₃PO₄ to maintain basic pH .
  • Poor solubility : Ethoxycarbonyl derivatives may require co-solvents (e.g., DMSO:THF mixtures).
  • Catalyst poisoning : Ensure ligands (e.g., dppf) are present to stabilize Pd(0) intermediates .

Biological Activity and Target Interactions

Q5: What is the current understanding of the biological activity of this compound, and how does its structure compare to known bioactive pyridine boronic acids? Answer: While direct data on this compound is limited, structurally similar boronic acids (e.g., "(6-Chloro-5-methylpyridin-3-yl)boronic acid") show:

  • Antibacterial activity : MIC values of 8–16 µg/mL against Gram-positive strains .
  • Enzyme inhibition : Binding to ATP pockets in kinases via boronate-diol interactions .
    The ethoxycarbonyl group may enhance metabolic stability compared to methyl esters, as seen in prodrug designs .

Stability and Storage Recommendations

Q6: What are the optimal storage conditions to prevent degradation, and how does humidity affect shelf life? Answer:

  • Storage : Under inert gas (Ar/N₂) at 0–6°C in airtight containers.
  • Degradation pathways : Hydrolysis of the boronic acid to phenol in humid environments.
  • Shelf life : 6–12 months when stored properly. Monitor via periodic TLC or HPLC .

Advanced Mechanistic Studies

Q7: How can kinetic studies elucidate the transmetallation step of this compound in Pd-catalyzed reactions? Answer:

  • Kinetic profiling : Use in situ IR or ¹¹B NMR to track boronate-Pd complex formation.
  • Isotopic labeling : ¹⁰B/¹¹B isotopic substitution to study bond-breaking events.
  • Computational modeling : DFT studies to compare activation energies with methoxy/halogen analogs .

Comparative Reactivity with Other Boronic Acids

Q8: How does the steric and electronic profile of this compound compare to meta-substituted pyridine boronic acids in coupling reactions? Answer:

  • Steric effects : The ethoxycarbonyl group at the 5-position creates steric hindrance, reducing coupling efficiency with bulky aryl halides.
  • Electronic effects : Lower electron density decreases oxidative addition rates.
    Data : Coupling yields with 2-bromopyridine drop from 85% (methoxy analog) to 65% (ethoxycarbonyl) under identical conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.